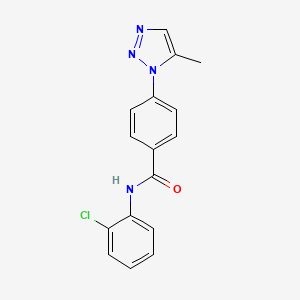

N-(2-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-(5-methyltriazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O/c1-11-10-18-20-21(11)13-8-6-12(7-9-13)16(22)19-15-5-3-2-4-14(15)17/h2-10H,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFJSTZRLOFEDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide typically involves the following steps:

Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an alkyne and an azide under copper catalysis to form the triazole ring.

Attachment of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a nucleophile displaces a leaving group on a chlorobenzene derivative.

Formation of the benzamide moiety: The final step involves the formation of the benzamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, derivatives of triazoles have been synthesized and tested against various cancer cell lines. In one study, triazole derivatives demonstrated cytotoxic effects with IC50 values below 100 µM against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) . The presence of the chlorophenyl group in N-(2-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide may enhance its selectivity and potency against specific cancer types.

Antimicrobial Activity

Triazole derivatives have also been investigated for their antimicrobial properties. The compound this compound may exhibit activity against various bacterial strains due to the inherent properties of the triazole ring, which is known to disrupt microbial cell wall synthesis .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Studies have shown that modifications to the chlorophenyl and triazole moieties can significantly influence biological activity. For example:

- Chloro Substitution : The presence of chlorine in the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.

- Triazole Variations : Altering substituents on the triazole ring can modify its interaction with enzymes or receptors involved in tumor growth or microbial resistance .

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Anticancer Activity

A recent study synthesized a series of triazole derivatives similar to this compound and evaluated their anticancer effects on human melanoma cells. The results showed that specific modifications led to compounds with enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of triazole derivatives against resistant bacterial strains. Compounds were tested for their minimum inhibitory concentration (MIC), revealing that some derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The triazole ring and chlorophenyl group may play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

N-(2,5-Dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (C16H12Cl2N4O)

- Structural Difference : Additional chlorine at the 5-position on the phenyl ring.

- Impact : Increased molecular weight (347.20 g/mol) and lipophilicity compared to the parent compound. Such halogenation often enhances target binding affinity but may reduce solubility .

- Synthesis : Likely synthesized via similar amide coupling or triazole-forming reactions.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|

| Original Compound | C16H12ClN4O | 311.75 | 2-Cl, 5-Me-triazole |

| 2,5-Dichloro Analog | C16H12Cl2N4O | 347.20 | 2,5-diCl, 5-Me-triazole |

Heterocyclic Ring Modifications

N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

- Structural Difference : Replacement of the 2-chlorophenyl group with a 5-benzylthiazole moiety.

- Biological Activity : Demonstrated potent cytotoxicity against colon cancer cell lines (IC50 < 50 μM), highlighting the importance of aromatic substituents in anticancer activity .

- Mechanistic Insight : Thiazole rings enhance π-stacking and hydrogen bonding with biological targets.

Bioisosteric Replacement of Triazole with Tetrazole

- Example : Compound 3d (tetrazole analog of the original triazole-containing benzamide).

- Impact : Replacement of 1,2,3-triazole with 1H-tetrazole significantly enhanced anti-leukemic activity (IC50: 2.02–4.70 μM against K-562 cells). This suggests that nitrogen-rich heterocycles improve interactions with cellular targets like kinases or DNA .

Substituent Variations on the Benzamide Core

Eugenol-Derived Benzamides

- Examples: Fluorophenyl (Compound 4), bromophenyl (Compounds 5–6), and morpholino (Compound 7) derivatives.

- Key Data :

| Compound | Substituent | Calculated C (%) | Found C (%) | Biological Activity |

|---|---|---|---|---|

| 4 | 4-Fluorophenyl | 68.11 | 68.04 | Anticancer (specific N/A) |

| 5 | 4-Bromophenyl | 60.12 | 60.03 | Anticancer (specific N/A) |

| 7 | Morpholino | 66.34 | 66.40 | Improved solubility |

- Trends : Bromine increases molecular weight but may reduce metabolic stability. Fluorine enhances electronegativity and bioavailability.

Hybrid Compounds with Piperazine/Piperidine Moieties

- Example : N-(4-Ethynylphenyl)-4-(2-(piperidin-1-yl)ethoxy)benzamide.

- Structural Feature : Introduction of a piperidine-ethoxy chain.

- Impact : The ethoxy-piperidine group enhances solubility and pharmacokinetics by introducing hydrophilic groups. Such modifications are critical for optimizing blood-brain barrier penetration or renal excretion.

Key Findings and Trends

Halogen Effects : Chlorine and bromine improve binding affinity but may compromise solubility. Fluorine balances electronegativity and metabolic stability .

Heterocyclic Rings : Triazole and tetrazole rings are critical for hydrogen bonding and target engagement. Thiazole substituents enhance anticancer activity .

Solubility Modifications: Morpholino or piperidine groups improve water solubility, aiding drug delivery .

Bioisosteric Replacements : Tetrazole analogs outperform triazoles in specific anticancer contexts, emphasizing the role of heterocycle choice .

Biological Activity

N-(2-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations based on various studies.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions that yield high purity compounds. The structural characterization typically employs techniques such as NMR spectroscopy and X-ray crystallography. For example, the compound's structure has been elucidated through single crystal diffraction, revealing a planar conformation with specific dihedral angles between the triazole and adjacent aromatic rings .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzamide derivatives. For instance, compounds structurally related to this compound have shown moderate to high potency against various cancer cell lines. In particular, derivatives with similar triazole moieties have exhibited significant inhibition of RET kinase activity, which is crucial in cancer proliferation pathways .

Table 1: Biological Activity of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound I-8 | RET Kinase Inhibitor | 0.5 | |

| CDMPO | Anti-inflammatory | Not specified |

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Studies indicate that derivatives containing the triazole ring demonstrate significant activity against both Gram-positive and Gram-negative bacteria. For example, certain benzamide derivatives have shown minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against Staphylococcus aureus .

Table 2: Antibacterial Activity of Related Benzamide Derivatives

| Compound Name | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrrole Benzamide Derivative | Staphylococcus aureus | 3.125 | |

| Triazole Hybrid Compounds | Mycobacterium tuberculosis | ≤21.25 |

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are still under investigation. However, it has been suggested that the compound may exert its effects by modulating key signaling pathways involved in inflammation and cell proliferation. For instance, the inhibition of NF-kB and p38 MAPK pathways has been observed in related compounds during anti-inflammatory assays .

Case Studies

Several case studies illustrate the efficacy of triazole-containing benzamides in preclinical models:

- Neuroprotective Effects : A derivative demonstrated protective effects against microglial activation in models of neuroinflammation, suggesting potential applications in neurodegenerative diseases like Parkinson's disease .

- Cancer Therapy : In vitro studies have shown that certain benzamide derivatives significantly inhibit tumor cell growth and induce apoptosis in cancer cell lines, highlighting their therapeutic potential in oncology .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide?

The compound can be synthesized via a multi-step approach:

- Step 1 : React 2-(2-chlorophenyl)ethan-1-amine with a benzoyl chloride derivative (e.g., 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl chloride) under Schotten-Baumann conditions to form the amide bond .

- Step 2 : Purify intermediates using column chromatography (e.g., silica gel, dichloromethane/methanol gradients) .

- Validation : Confirm purity via elemental analysis (e.g., C, H, N content; deviations ≤0.4% from theoretical values) and NMR (¹H/¹³C chemical shifts for triazole, benzamide, and chlorophenyl motifs) .

Example Elemental Analysis Data (for analogous compounds ):

| Compound | Formula | %C (Calc/Found) | %H (Calc/Found) | %N (Calc/Found) |

|---|---|---|---|---|

| Analog 1 | C₂₆H₂₃FN₄O₃ | 68.11/68.04 | 5.06/5.05 | 12.22/12.17 |

| Analog 2 | C₂₆H₂₃BrN₄O₃ | 60.12/60.05 | 4.46/4.47 | 10.79/10.76 |

Q. How is the structural characterization of this compound performed in crystallographic studies?

Q. What preliminary biological screening approaches are used to assess its anticancer potential?

Conduct in vitro cytotoxicity assays:

- Screen against NCI-60 cancer cell lines (e.g., colon, lung, melanoma) using MTT assays .

- Compare growth inhibition (GP%) to reference drugs (e.g., GP = 40–62% for triazole derivatives in lung cancer NCI-H522) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up while minimizing byproducts?

- Optimization Strategies :

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity in triazole formation.

- Employ flow chemistry for precise control of benzoyl chloride addition, minimizing hydrolysis .

- Byproduct Analysis : Monitor intermediates via LC-MS; common impurities include unreacted amines or hydrolyzed benzoyl chlorides .

Q. How should contradictions in crystallographic data (e.g., bond length deviations) be resolved?

- Root Cause : Thermal motion artifacts or disordered solvent molecules.

- Resolution :

- Re-refine data with TWINABS for twinned crystals or apply restraints to disordered regions .

- Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical vs. experimental bond lengths .

Q. What mechanistic insights explain its selective activity against specific cancer cell lines?

- Hypothesis : The 5-methyl-1,2,3-triazole moiety may inhibit kinases or interact with DNA via intercalation.

- Methods :

- Perform molecular docking (AutoDock Vina) against tyrosine kinase receptors (e.g., EGFR, RET) using structures from PDB .

- Validate with Western blotting to measure phosphorylation levels of downstream targets (e.g., MAPK/ERK) .

Q. How do structural modifications (e.g., substituents on the benzamide or triazole) alter bioactivity?

- Case Study : Replacing the 2-chlorophenyl group with a 3,4-dimethoxyphenyl group (as in ) increased solubility but reduced cytotoxicity in A549 lung cancer cells .

- Design Framework :

- Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity/logP with IC₅₀ values .

- Prioritize analogs with halogen substituents (e.g., -F, -Br) for enhanced target binding .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.